molecular formula C28H42O2S B1582490 Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- CAS No. 3294-03-9

Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B1582490
CAS No.: 3294-03-9
M. Wt: 442.7 g/mol
InChI Key: WQYFETFRIRDUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- is a useful research compound. Its molecular formula is C28H42O2S and its molecular weight is 442.7 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2S/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6/h11-16,29-30H,17-18H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYFETFRIRDUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062962
Record name Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3294-03-9
Record name 2,2′-Thiobis[4-(1,1,3,3-tetramethylbutyl)phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3294-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Thiobis(4-(1,1,3,3-tetramethylbutyl)phenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003294039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)phenol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-THIOBIS(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A929W4K3AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-
Reactant of Route 2
Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-
Reactant of Route 3
Reactant of Route 3
Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-
Reactant of Route 4
Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-
Reactant of Route 5
Reactant of Route 5
Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-
Reactant of Route 6
Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-
Customer
Q & A

Q1: What makes Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-] interesting for catalytic applications?

A1: Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-], often abbreviated as tbopH₂, is a tridentate ligand containing OSO- functionalities. This means it can bind to metal centers through its two oxygen atoms (from the phenol groups) and the sulfur atom. This unique structure allows tbopH₂ to form stable complexes with various metals like aluminum and titanium. These complexes have shown promising activity in olefin polymerization reactions [, ].

Q2: Can you elaborate on the structure of tbopH₂ and how it interacts with metals?

A2: The molecular formula of tbopH₂ is C₂₈H₄₆O₂S, and its molecular weight is 446.72 g/mol. The molecule consists of two phenol groups linked by a sulfur atom at the ortho position. Each phenol group also bears a bulky 1,1,3,3-tetramethylbutyl substituent at the para position. This bulky group likely influences the steric environment around the metal center, impacting the catalyst's activity and selectivity [, ].

Q3: How does the interaction of tbopH₂ with aluminum and titanium lead to active polymerization catalysts?

A3: Studies have shown that tbopH₂ reacts with metal precursors like AlMe₃ or TiCl₄ to form diverse homo- and heterometallic complexes [, ]. These complexes, upon activation with aluminum alkyls, generate active species capable of efficiently polymerizing ethylene. The specific structure of the complex, including the metal center and the presence of bridging ligands like alkoxy groups, influences the catalytic performance [, ].

Q4: Are there any studies comparing the effectiveness of tbopH₂-based catalysts with other systems?

A4: While direct comparisons with other catalyst systems are limited within the provided literature, the research highlights the successful application of tbopH₂-based aluminum and titanium complexes in ethylene polymerization [, ]. Further research exploring the influence of different metal centers, ligand modifications, and polymerization conditions could provide valuable insights into the catalyst's performance relative to other systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.